P300 bromodomain-IN-1
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Overview
Description
P300 bromodomain-IN-1 is a potent inhibitor of the p300 (EP300) bromodomain, with an IC50 value of 49 nM . This compound is known for its ability to block c-Myc expression and induce cell cycle arrest at the G1/G0 phase, leading to apoptosis in OPM-2 cells . The p300 bromodomain is a part of the CREB-binding protein (CBP) and E1A-binding protein p300, which are transcriptional coactivators involved in various cellular processes, including gene expression regulation, chromatin remodeling, and DNA repair .
Preparation Methods
The synthesis of P300 bromodomain-IN-1 involves a series of chemical reactions, including Suzuki couplings, benzimidazole-forming reactions, and reductive aminations . The synthetic route typically starts with a fragment hit, which is then optimized into a more potent and selective lead compound through parallel synthesis .
Chemical Reactions Analysis
P300 bromodomain-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common reagents and conditions used in these reactions include aryl sulfonium salts for the generation of aryl radicals, which are then used in radical cascade processes . The major products formed from these reactions are typically bioactive molecules with diverse functional groups .
Scientific Research Applications
P300 bromodomain-IN-1 has several scientific research applications, including:
Mechanism of Action
P300 bromodomain-IN-1 exerts its effects by binding to the p300 bromodomain, thereby inhibiting its interaction with acetylated lysine residues on histones and other proteins . This inhibition disrupts the transcriptional activity of the androgen receptor and its target gene expression, leading to the suppression of cancer cell growth . The molecular targets and pathways involved include the androgen receptor signaling pathway and the histone acetylation pathway .
Comparison with Similar Compounds
P300 bromodomain-IN-1 is unique in its high potency and selectivity for the p300 bromodomain compared to other similar compounds. Some similar compounds include:
CBP30: A selective inhibitor of the CBP/p300 bromodomains, which suppresses the growth of cancer cells.
This compound stands out due to its specific inhibition of c-Myc expression and induction of cell cycle arrest, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C29H31ClN4O4 |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
(4S)-1-(3-chloro-4-methoxyphenyl)-4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]azetidin-2-one |
InChI |
InChI=1S/C29H31ClN4O4/c1-16-28(17(2)38-32-16)18-5-11-24-23(13-18)31-29(34(24)19-6-9-21(36-3)10-7-19)25-15-27(35)33(25)20-8-12-26(37-4)22(30)14-20/h5,8,11-14,19,21,25H,6-7,9-10,15H2,1-4H3/t19?,21?,25-/m0/s1 |
InChI Key |
BCTFYSPPQVQDML-AJPKXHFHSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC |
Origin of Product |
United States |
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